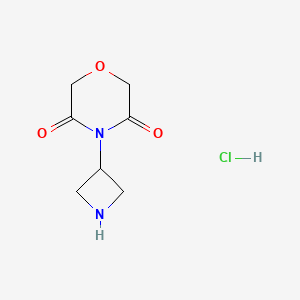
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
“2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine” is a chemical compound . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .
Physical And Chemical Properties Analysis
A related compound “2-Chloro-5-(difluoromethyl)pyridine” has a refractive index of 1.492, a density of 1.368 g/mL at 25 °C, and is stored at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Research has focused on synthesizing novel compounds and metal complexes involving pyridine and pyrazole derivatives, including structures similar to the specified chemical. These studies often explore efficient synthetic routes and characterize the compounds using techniques like NMR, IR spectroscopy, X-ray diffraction, and computational studies. For instance, the synthesis of novel pyrazole derivatives, including those substituted on pyridine rings, has been reported, highlighting their potential as ligands in metal complexes and their structural properties (Bonacorso et al., 2015; Shen et al., 2012).
Antioxidant and Antimicrobial Activities
Some pyrazole-pyridine derivatives have been evaluated for their antioxidant and antimicrobial properties. These studies indicate that certain compounds exhibit promising antioxidant activity, as well as antimicrobial effects against a range of pathogens, suggesting their potential in medical and pharmaceutical applications (Bonacorso et al., 2015).
Catalysis and Polymerization
Pyrazole-pyridine derivatives have been explored as ligands in metal complexes for catalytic applications, including oligomerization reactions and polymerization. These studies demonstrate the role of solvent, ligand structure, and metal ions in affecting catalytic activity and product distribution, offering insights into designing more efficient catalysts for industrial applications (Nyamato et al., 2014).
Material Science and Optical Properties
Research into the optical properties of pyrazole-pyridine derivatives, including their use in organic light-emitting diodes (OLEDs) and mechanoluminescent materials, has shown that these compounds can contribute to advances in materials science. Their photophysical properties, such as luminescence and phosphorescence, are of interest for developing new materials with specific optical characteristics (Huang et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-6-7-5-9(15-16(7)10(12)13)8-3-1-2-4-14-8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRJRZRZSVKILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




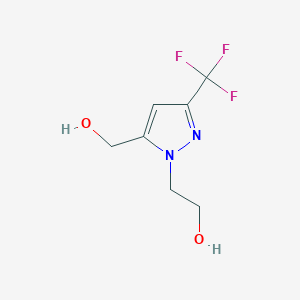
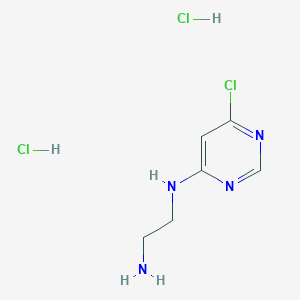
![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)
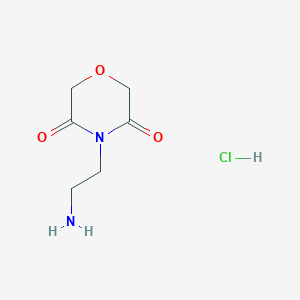

![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)
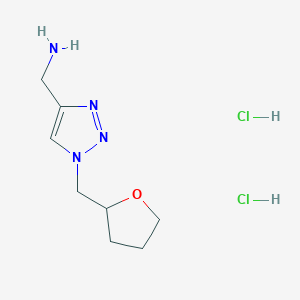
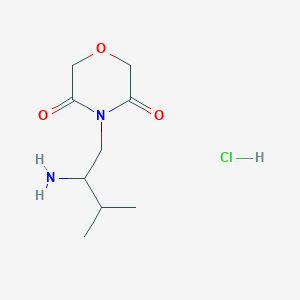
![1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1479491.png)
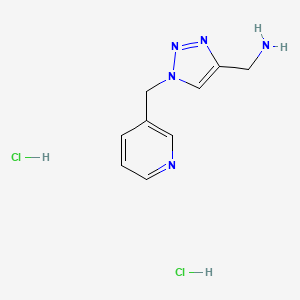
![3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1479496.png)

